molecular formula C16H17NO3 B1280390 4-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 252199-28-3

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Cat. No. B1280390
CAS RN: 252199-28-3
M. Wt: 271.31 g/mol
InChI Key: MYSYRZXOLSGCFC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-methoxy-N-methylbenzamide (MBMB) is an organic compound with a variety of applications in research and industry. It is a derivative of benzoic acid and is used in the synthesis of several compounds, including pharmaceuticals and other organic materials. MBMB is also used in the synthesis of a wide range of other compounds, such as dyes and pigments. MBMB has been used in several scientific and research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies have shown that derivatives of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide are used in the synthesis of various heterocyclic compounds. For example, irradiation of related benzamide compounds led to the formation of narwedine-type enones, which are significant in heterocyclic compound synthesis (Kametani et al., 1972).

Development of Radioligands

A study on the development of novel sigma-2 receptor probes highlighted the synthesis and evaluation of benzamide analogs. Such research is crucial for developing radioligands for various medical applications, particularly in imaging and diagnostics (Xu et al., 2005).

Anticancer Agent Synthesis

Benzamide derivatives, closely related to this compound, have been utilized in the synthesis of potential anticancer agents. One such study involved synthesizing fusarentin methyl ethers, highlighting the benzamide's role in developing new anticancer therapies (Mcnicholas et al., 1996).

Metabolic Conversion Studies

Another study investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Understanding these metabolic processes is crucial for developing safer and more effective pharmaceuticals (Ross et al., 1983).

Neuroleptic Drug Development

Research on neuroleptic substituted benzamide drugs included theoretical conformational analysis of 4-piperidyl-o-methoxybenzamides. Such studies aid in understanding the active conformers of these drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Structural Analysis in Crystallography

In crystallography, the structure of benzamide derivatives has been analyzed to understand unique intermolecular interactions. This is essential in materials science and drug design, where molecular interactions play a crucial role (Saeed & Simpson, 2012).

PET Radiotracer Development

Benzamide derivatives are also used in the development of PET radiotracers for assessing various biological transporters. One such study synthesized a novel analog of 4-benzyloxy-3,5-dimethoxy-N-methylbenzamide for this purpose (Tian et al., 2006).

Mechanism of Action

The mechanism of action of similar compounds involves increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling similar compounds. These compounds should be used only in well-ventilated areas, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Future research could focus on the development of drug candidates for tuberculosis treatment , or the synthesis and evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines .

properties

IUPAC Name

N-methoxy-N-methyl-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYRZXOLSGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462026
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252199-28-3
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of N-Methoxy-N-methyl-4-(quinolin-2-ylmethoxy)-benzamide but substituting 4-benzyloxy benzoic acid provided the title compound as a waxy solid. MS: (M+H m/z=272.3).
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Synthesis routes and methods II

Procedure details

The product from Example 71A (18 g, 72.96 mmol) in DCM at room temperature was treated with N,O-dimethylhydroxylamine hydrochloride (7.83 g, 80.26 mmol) slowly. The mixture was cooled to 0° C., stirred for 30 minutes, and treated with triethylamine (25.47 mL, 182.41 mmol) dropwise. The mixture was allowed to warm to 25° C., stirred for 16 hours, and treated with DCM (150 mL). The mixture was washed with saturated NaHCO3, brine, and water. The organic phase was dried, filtered, and the filtrate evaporated under reduced pressure to provide the title compound as a pale yellow solid (18.65 g, 95% yield). 1HNMR (300 MHz, CDCl3) δ 3.36 (s, 3H), 3.56 (s, 3H) 6.98 (d, 2H, J=8.9 Hz), 7.33-7.46 (m, 5H), 7.76 (d, 2H, J=8.9 Hz); MS (ESI) m/z 272 (M+H)+.
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18 g
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N,O-dimethylhydroxylamine hydrochloride
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7.83 g
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0 (± 1) mol
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25.47 mL
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150 mL
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Yield
95%

Synthesis routes and methods III

Procedure details

4-Benzyloxybenzoic acid (5.0 g) and N,O-dimethyl-hydroxylamine hydrochloride (2.5 g) were suspended in dimethylformamide (50 ml), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.0 g), 1-hydroxybenzotriazole (3.5 g) and triethylamine (3.6 ml) were added. The mixture was stirred overnight at room temperature. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water, saturated aqueous sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (5.6 g, yield 94%).
Quantity
5 g
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N,O-dimethyl-hydroxylamine hydrochloride
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2.5 g
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5 g
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3.5 g
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3.6 mL
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50 mL
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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